molecular formula C14H15N3O4 B008480 Z-DL-His-OH CAS No. 19728-57-5

Z-DL-His-OH

Cat. No.: B008480
CAS No.: 19728-57-5
M. Wt: 289.29 g/mol
InChI Key: WCOJOHPAKJFUDF-UHFFFAOYSA-N
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Description

N-Cbz-dl-histidine, also known as N-carbobenzoxy-dl-histidine, is a derivative of the amino acid histidine. It is commonly used in organic synthesis as a protected form of histidine, where the carbobenzoxy (Cbz) group protects the amino group from unwanted reactions during synthesis. This compound is particularly useful in peptide synthesis and other applications where selective protection of functional groups is required.

Mechanism of Action

Target of Action

N-Cbz-dl-histidine, also known as Z-DL-His-OH, is a derivative of the essential amino acid histidine As a derivative of histidine, it may interact with biological systems where histidine plays a crucial role, such as mitochondrial glutamine transport and zinc uptake in human erythrocytes .

Mode of Action

It’s known that the compound is a protected form of histidine, with a carbobenzyloxy (cbz) group attached to it . This Cbz group serves to protect the amine group in histidine during peptide synthesis, making it less reactive . The Cbz group can be removed via a process called hydrogenolysis, which involves the use of hydrogen .

Biochemical Pathways

Histidine is involved in several biochemical pathways, including the histidine and tryptophan biochemical pathways . These pathways play a role in various biological processes, such as the synthesis of proteins and the regulation of immune responses .

Pharmacokinetics

The compound’s chemical properties, such as its molecular weight (28929 g/mol) and predicted boiling point (6167±550 °C), may influence its pharmacokinetic behavior .

Result of Action

Given its nature as a protected form of histidine, it’s likely that its primary role is in the synthesis of peptides and proteins, where it can contribute to the structure and function of these macromolecules .

Action Environment

The action, efficacy, and stability of N-Cbz-dl-histidine can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as indicated by its storage recommendation at 2-8°C . Additionally, the compound’s reactivity and efficacy can be influenced by the pH of its environment, given its predicted pKa value of 3.35±0.10 .

Biochemical Analysis

Biochemical Properties

N-Cbz-dl-histidine interacts with various enzymes, proteins, and other biomolecules. It is involved in the protection of amines as less reactive carbamates in organic synthesis . The protection is typically performed with Cbz-Cl either under Schotten-Baumann conditions (carbonate base) or with an organic base .

Cellular Effects

The effects of N-Cbz-dl-histidine on various types of cells and cellular processes are significant. In humans, dietary histidine may be associated with factors that improve metabolic syndrome and has an effect on ion absorption . In rats, histidine supplementation increases food intake and provides neuroprotection at an early stage, potentially protecting against epileptic seizures .

Molecular Mechanism

N-Cbz-dl-histidine exerts its effects at the molecular level through various mechanisms. It involves the attack of the nucleophilic amine to the highly reactive chloroformate . As chloride is the leaving group, the reaction liberates HCl and requires some base .

Temporal Effects in Laboratory Settings

Over time, the effects of N-Cbz-dl-histidine can change in laboratory settings. It is known that the Cbz protecting group protects amines as less reactive carbamates in organic synthesis and is deprotected with hydrogenolysis . This process is stable to bases and acids .

Dosage Effects in Animal Models

The effects of N-Cbz-dl-histidine vary with different dosages in animal models. For instance, in rodents, histidine supplementation up to 25 g/kg of diet is beneficial. A large dose of 50 g/kg of the diet can have different adverse effects, such as a large decrease in body weight gain, in food intake, and growth retardation .

Metabolic Pathways

N-Cbz-dl-histidine is involved in various metabolic pathways. Histidine is metabolized to the amino acid glutamate through a series of intermediate molecules in a pathway that requires the enzyme histidine ammonia lyase (HAL) .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cbz-dl-histidine can be synthesized through the reaction of dl-histidine with benzyl chloroformate (Cbz-Cl) under basic conditions. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of N-Cbz-dl-histidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-Cbz-dl-histidine undergoes various chemical reactions, including:

    Oxidation: The imidazole ring of histidine can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: The Cbz protecting group can be removed by hydrogenation using palladium on carbon (Pd/C) and hydrogen gas (H2).

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides or alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3, and other oxidizing agents in suitable solvents.

    Reduction: Pd/C and H2 gas for hydrogenation.

    Substitution: Acyl chlorides, alkyl halides, and other electrophiles in the presence of bases or catalysts.

Major Products Formed

    Oxidation: Oxidized derivatives of histidine.

    Reduction: Deprotected histidine (free amino group).

    Substitution: Substituted histidine derivatives with various functional groups.

Scientific Research Applications

N-Cbz-dl-histidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and other organic synthesis applications.

    Biology: Employed in the study of enzyme mechanisms and protein structure.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-dl-histidine: Uses a tert-butyloxycarbonyl (Boc) group for protection.

    N-Fmoc-dl-histidine: Uses a fluorenylmethoxycarbonyl (Fmoc) group for protection.

    N-Alloc-dl-histidine: Uses an allyloxycarbonyl (Alloc) group for protection.

Uniqueness

N-Cbz-dl-histidine is unique due to its stability under both acidic and basic conditions, making it versatile for various synthetic applications. The Cbz group can be removed by hydrogenation, which is a mild and selective method compared to other deprotection techniques .

Properties

IUPAC Name

3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c18-13(19)12(6-11-7-15-9-16-11)17-14(20)21-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H,15,16)(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOJOHPAKJFUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275824
Record name N-Cbz-dl-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14997-58-1, 19728-57-5
Record name N-Benzyloxycarbonyl-L-histidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014997581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19728-57-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169138
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Cbz-dl-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyloxycarbonyl-L-histidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.516
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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